Tropylium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

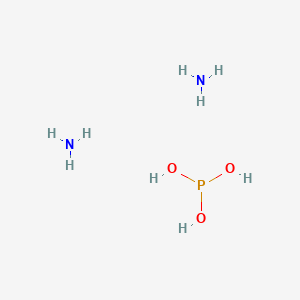

Tropylium bromide is a chemical compound with the formula ( \text{C}_7\text{H}_7\text{Br} ). It is the bromide salt of the tropylium ion, which is a cyclic, planar organic cation with the chemical formula ( \text{C}_7\text{H}_7^+ ). The tropylium ion is notable for its aromatic properties, which arise from its six π-electrons in a conjugated ring system . This compound was first discovered in 1891 by G. Merling .

Métodos De Preparación

Tropylium bromide can be synthesized through several methods:

Oxidation of Cycloheptatriene: One common method involves the oxidation of cycloheptatriene with ammonium nitrate and trifluoroacetic anhydride.

Reaction with Bromine: Another method is the reaction of cycloheptatriene with bromine, which produces this compound.

Industrial Production: Industrially, this compound can be produced by the reaction of cycloheptatriene with bromine or phosphorus pentachloride.

Análisis De Reacciones Químicas

Tropylium bromide undergoes various chemical reactions:

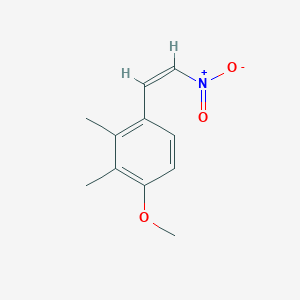

Substitution Reactions: It reacts with saturated aqueous ammonia to produce ditropylamine, a secondary amine, and with ethereal ammonia to produce tritropylamine, a tertiary amine.

Addition Reactions: This compound undergoes non-catalyzed, regioselective additions to a variety of Michael acceptors, converting acrylic esters into β-bromo-α-cycloheptatrienyl-propionic esters.

Oxidation and Reduction: The tropylium ion can be oxidized to form various products, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Tropylium bromide has numerous applications in scientific research:

Organic Chemistry: It is used as a catalyst in various organic transformations, such as hydroboration reactions, ring contraction, and oxidative functionalization.

Material Science: The tropylium ion is incorporated into new structural motifs for the development of advanced functional materials.

Spectroscopy: It serves as a spectroscopic probe in organic chemistry research.

Mecanismo De Acción

The mechanism of action of tropylium bromide involves its role as a Lewis acid. The tropylium ion, with its delocalized positive charge, can interact with nucleophiles and electrophiles, facilitating various chemical reactions . This interaction is crucial in its function as a catalyst in organic transformations.

Comparación Con Compuestos Similares

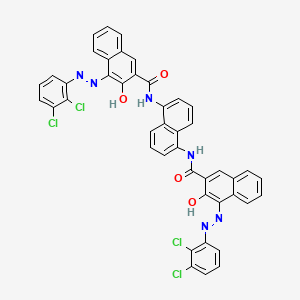

Tropylium bromide can be compared with other similar compounds:

Tropylium Tetrafluoroborate: Similar to this compound, this compound is used in organic synthesis and catalysis.

Tropylium Perchlorate: Another salt of the tropylium ion, used in similar applications.

Tropolone: A related non-benzenoid aromatic compound that shares some chemical properties with the tropylium ion.

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of scientific research.

Propiedades

Número CAS |

5376-03-4 |

|---|---|

Fórmula molecular |

C7H7Br |

Peso molecular |

171.03 g/mol |

Nombre IUPAC |

cyclohepta-1,3,5-triene;bromide |

InChI |

InChI=1S/C7H7.BrH/c1-2-4-6-7-5-3-1;/h1-7H;1H/q+1;/p-1 |

Clave InChI |

FNIGLEAGFVEWGM-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C[CH+]C=C1.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)

![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)

![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)